molecular formula C13H18N4O B8015828 N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine

N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015828
M. Wt: 246.31 g/mol
InChI Key: KURZAYJFNFGPMI-UHFFFAOYSA-N
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Description

N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with a methoxyphenyl group and a methyl group. This can be done using electrophilic aromatic substitution reactions, where the pyrazole ring reacts with methoxybenzene derivatives in the presence of a catalyst.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to a biological response.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine: Similar structure but with a propan-2-yl group instead of a methyl group.

    N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine: Another similar compound with slight variations in the substituents.

Uniqueness

N3-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the ethyl group on the pyrazole ring can significantly impact its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-N-[2-(3-methoxyphenyl)ethyl]-1-methylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-17-9-12(14)13(16-17)15-7-6-10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURZAYJFNFGPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCCC2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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